ethyl 5-ethoxy-1H-indole-2-carboxylate

Übersicht

Beschreibung

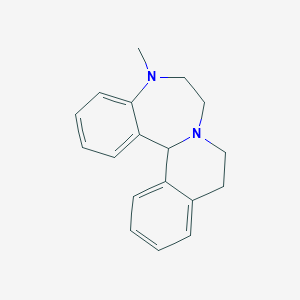

Ethyl 5-ethoxy-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and organic materials. The ethoxy group at the fifth position and the ethyl ester at the second position on the indole ring system are indicative of the compound's potential reactivity and utility as an intermediate in various synthetic pathways.

Synthesis Analysis

The synthesis of related ethyl indole-2-carboxylate derivatives has been reported in the literature. For instance, ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate has been synthesized as a precursor for the formation of pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate through intramolecular cyclizations . Similarly, ethyl 5-hydroxyindole-3-carboxylates have been designed and synthesized, with their structures confirmed by various spectroscopic methods . These synthetic approaches often involve the formation of key intermediates, such as acyl azides and isocyanates, followed by cyclization or other transformations to yield the target molecules.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR are commonly used to characterize the molecular structure of indole derivatives. For example, methyl 5-methoxy-1H-indole-2-carboxylate, a compound similar to this compound, has been profiled using these methods to assign vibrational modes, explore electronic nature, and investigate reactivity . Computational studies, including density functional theory (DFT) calculations, can provide insights into the HOMO-LUMO energy distribution, natural bond orbital (NBO) analysis, and non-linear optical (NLO) properties of these molecules.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For instance, ethyl 5-hydroxyindole-3-carboxylates have been evaluated for their anti-hepatitis B virus activities, indicating their potential in medicinal chemistry . The reactivity of indole derivatives can be influenced by the substitution pattern on the indole ring, as seen in the synthesis of 5-substituted indole derivatives where the CH2SO3H functionality serves as a masked formyl group . Additionally, ethyl indole-2-carboxylates can act as alkylating agents with nucleophiles, demonstrating their versatility in synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. Indole derivatives typically exhibit a range of melting points, solubilities, and stabilities depending on their substitution patterns. The presence of electron-donating and electron-withdrawing groups can affect the acidity, basicity, and overall reactivity of the molecule. The ethoxy and ester groups in this compound are likely to influence its solubility in organic solvents and its reactivity in nucleophilic and electrophilic reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives : Ethyl 5-formyl-1H-indole-2-carboxylates, related to ethyl 5-ethoxy-1H-indole-2-carboxylate, were synthesized from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids. This synthesis involved multiple steps, including the transformation of the sulfomethyl group to formyl function (Pete, Parlagh, & Tőke, 2003).

Chemical Transformations : The Fischer indolization of related compounds resulted in unexpected products, including ethyl 5-ethoxy-1H-indole-2-carboxylates. This process highlighted the complexity and unpredictability of chemical transformations in this class of compounds (Ishii et al., 1983).

Anti-Viral Activity : Ethyl 5-hydroxyindole-3-carboxylates, structurally similar to this compound, were synthesized and evaluated for anti-hepatitis B virus (HBV) activities. One compound in this series showed significant anti-HBV activity (Zhao et al., 2006).

Potential as Anti-inflammatory Therapeutics : Structural optimization of 2-substituted 5-hydroxyindole-3-carboxylates led to potent inhibitors of human 5-lipoxygenase (5-LO), suggesting potential as anti-inflammatory therapeutics. This research indicates the possible application of this compound derivatives in the treatment of inflammatory and allergic disorders (Karg et al., 2009).

Synthesis of Novel Compounds : The synthesis of new derivatives of indoles, including ethyl 5-phenylindole-2-carboxylate, explored the influence of the ethoxycarbonyl group on indole substitution reactions. This research contributes to the understanding of how modifications like ethoxy substitution affect chemical properties and reactions (I. sh et al., 2012).

Exploration of Chemical Reactivity : Studies on ethyl pyruvate 2-methoxyphenylhydrazone and its transformation to 5-substituted indole products, including this compound, provided insights into the effects of reagents and substituents on Fischer indolization and the direction of abnormal transformations (Ishii et al., 1973).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, call a POISON CENTER or doctor/physician if you feel unwell, IF ON SKIN: Wash with plenty of soap and water, and IF IN EYES: Rinse cautiously with water for several minutes .

Wirkmechanismus

Target of Action

Ethyl 5-ethoxy-1H-indole-2-carboxylate is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body . .

Mode of Action

Indole derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways, contributing to their diverse biological activities .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties .

Action Environment

It is soluble in methanol and dichloromethane, and insoluble in water . It should be stored away from strong oxidizing agents, in cool, dry conditions in well-sealed containers .

Eigenschaften

IUPAC Name |

ethyl 5-ethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-16-10-5-6-11-9(7-10)8-12(14-11)13(15)17-4-2/h5-8,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFWDOPIAXKRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

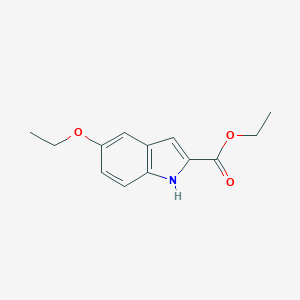

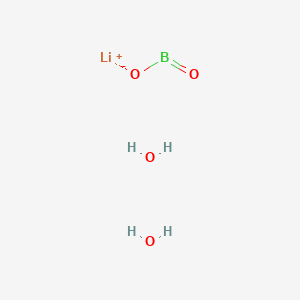

CCOC1=CC2=C(C=C1)NC(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372464 | |

| Record name | ethyl 5-ethoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16382-17-5 | |

| Record name | ethyl 5-ethoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)

![2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane](/img/structure/B90807.png)